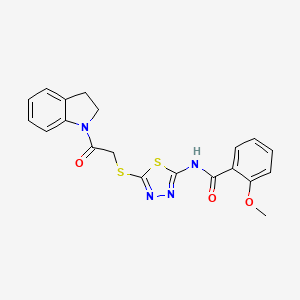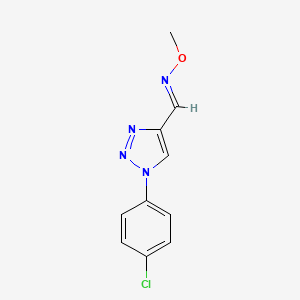amino]-2-pyrrolidinone CAS No. 339014-75-4](/img/structure/B2406622.png)
1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves several steps. For example, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of TFMP derivatives includes a pyridine ring with a trifluoromethyl group attached. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include nucleophilic substitution and Pd-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives depend on the specific compound. For example, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, a related compound, has a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate) .Scientific Research Applications
Synthesis of Aminopyrroles : Trifluoromethyl-substituted aminopyrroles, which may involve compounds similar to 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone, are synthesized using a trifluoromethyl-containing building block. These compounds are pivotal in the preparation of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, crucial intermediates in pharmaceuticals and agrochemicals (Khlebnikov et al., 2018).
Anticonvulsant Properties and Hydrogen Bonding : The compound's structure, particularly its aromatic rings and hydrogen bonding, is studied in anticonvulsant enaminones. These properties are essential for understanding the chemical's interactions and potential therapeutic applications (Kubicki et al., 2000).
Use in Pesticide Synthesis : Compounds like 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone are vital in synthesizing pesticide intermediates. The synthesis processes of similar pyridine derivatives are explored to optimize production and application in pesticide development (Lu Xin-xin, 2006).
Development of Polyimides : The compound's derivatives are crucial in synthesizing novel fluorinated polyimides. These polyimides are valuable in creating materials with unique properties, like low dielectric constants and high thermal stability, useful in electronics and aerospace industries (Chung et al., 2009).
Electrochemical Applications : The compound's derivatives are employed in electrochemical synthesis, like synthesizing methyl-3,5,7-trifluoroadamantane-1-carboxylate. This synthesis is crucial for producing intermediates like trifluoroamantadine, indicating the compound's importance in medicinal chemistry (Monoi & Hara, 2012).
Aurora Kinase Inhibition for Cancer Treatment : Derivatives of the compound are investigated for their potential in treating cancer by inhibiting Aurora A kinase, an enzyme critical in the regulation of cell division (ロバート ヘンリー,ジェームズ, 2006).
These applications underscore the multifaceted utility of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone and its derivatives in scientific research, spanning from material science to pharmaceuticals and agriculture.
Future Directions
TFMP derivatives have potential applications in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c1-17(18-4-2-3-9(18)19)10-8(12)5-7(6-16-10)11(13,14)15/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPDSUGCQWCKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-pyrrolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

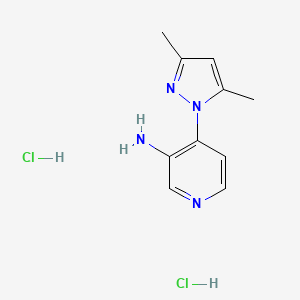
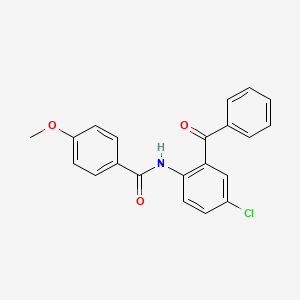
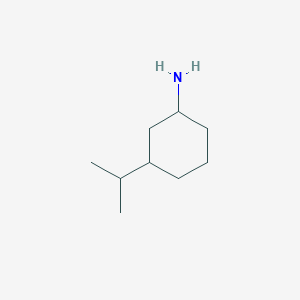
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
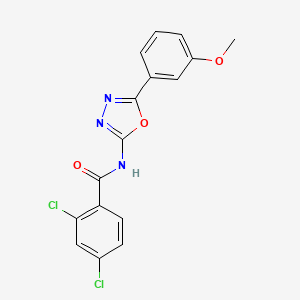
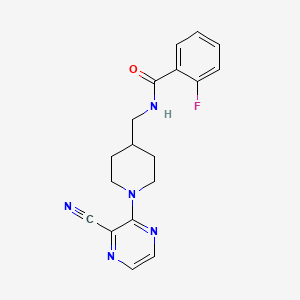
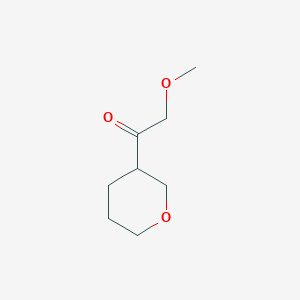
![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)
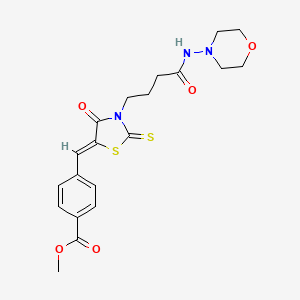
![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)
